molecular formula C14H24BNO8 B13746878 Tetraethylammonium bis[malonato-(2-)]borate

Tetraethylammonium bis[malonato-(2-)]borate

Cat. No.: B13746878
M. Wt: 345.16 g/mol
InChI Key: YIRPAZTUADFDHR-UHFFFAOYSA-N
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Description

Tetraethylammonium bis[malonato-(2-)]borate (TEAMalB) is an ionic liquid or electrolyte salt featuring a tetraethylammonium (TEA⁺) cation and a bis[malonato-(2-)]borate anion. The anion consists of a central boron atom coordinated by two malonate ligands, each contributing two oxygen atoms to form a tetrahedral geometry. Malonate (HOOC-CH₂-COO⁻) provides a flexible, three-carbon spacer between carboxylate groups, enhancing steric bulk and chelating capacity compared to shorter ligands like oxalate .

Properties

Molecular Formula

C14H24BNO8

Molecular Weight

345.16 g/mol

IUPAC Name

tetraethylazanium;1,5,7,11-tetraoxa-6-boranuidaspiro[5.5]undecane-2,4,8,10-tetrone

InChI

InChI=1S/C8H20N.C6H4BO8/c1-5-9(6-2,7-3)8-4;8-3-1-4(9)13-7(12-3)14-5(10)2-6(11)15-7/h5-8H2,1-4H3;1-2H2/q+1;-1

InChI Key

YIRPAZTUADFDHR-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)CC(=O)O1)OC(=O)CC(=O)O2.CC[N+](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethylammonium bis[malonato-(2-)]borate typically involves the reaction of tetraethylammonium hydroxide with malonic acid and boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through techniques such as recrystallization and filtration to achieve the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium bis[malonato-(2-)]borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions could produce borohydride derivatives.

Scientific Research Applications

Tetraethylammonium bis[malonato-(2-)]borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Tetraethylammonium bis[malonato-(2-)]borate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the context of its use. The molecular targets include potassium channels, calcium channels, and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Borate Salts

Ligand Structure and Coordination Effects

a) Bis[oxalato]borates
  • Example : Tetraethylammonium bis[oxalato]borate ([TEA][B(OX)₂])
    • Oxalate (C₂O₄²⁻) has a two-carbon backbone, resulting in a more rigid, compact anion compared to malonate.
    • Conductivity in acetonitrile at 25°C: 8.2 mS/cm (for [TEA][B(OX)₂]) vs. predicted lower values for TEAMalB due to malonate’s larger size and reduced mobility .
    • Electrochemical Performance: [TEA][B(OX)₂] in supercapacitors exhibits comparable capacitance to TEABF₄ (tetrafluoroborate) despite lower ionic mobility, attributed to efficient pore penetration in activated carbon electrodes .
b) Bis[salicylato]borates
  • Example: Lithium bis[salicylato]borate (LiBScB) Salicylate ligands incorporate aromatic rings, enhancing π-π interactions and thermal stability (decomposition >250°C) but reducing solubility in non-polar solvents. TEAMalB, with aliphatic malonate ligands, may offer better solubility in organic electrolytes but lower thermal stability (~200–250°C, inferred from analogous compounds) .
c) Tetrafluoroborates
  • Example : Tetraethylammonium tetrafluoroborate (TEABF₄)
    • Smaller, symmetric BF₄⁻ anion enables high ionic mobility (conductivity: 15.4 mS/cm in acetonitrile at 25°C) and wide electrochemical windows (~3 V).
    • TEAMalB’s larger, asymmetric anion likely reduces conductivity but improves thermal stability (TEABF₄ decomposes ~180°C) .

Cation Effects

a) Tetraethylammonium vs. Tetrabutylammonium
  • Tetrabutylammonium bis[malonato]borate :
    • Larger cation size increases solubility in low-polarity solvents (e.g., ethyl acetate) but decreases conductivity (e.g., tetrabutylammonium salts exhibit ~30% lower conductivity than TEA⁺ salts in acetonitrile) .
b) Imidazolium-Based Salts
  • Example : 1-Ethyl-3-methylimidazolium bis[oxalato]borate ([EMIM][B(OX)₂])
    • Imidazolium cations enhance ionic liquid stability and lower melting points (<50°C) but may introduce reactivity issues in acidic environments.
    • TEAMalB, with TEA⁺, is less hygroscopic and more suitable for aqueous-organic hybrid electrolytes .

Electrochemical and Thermal Properties

Property TEAMalB (Predicted) [TEA][B(OX)₂] TEABF₄ LiBScB
Conductivity (25°C, mS/cm) 5–7 8.2 15.4 6.5
Thermal Stability (°C) 200–250 220 180 >250
Electrochemical Window (V) ~2.8 2.9 3.0 2.5
Ionic Mobility (10⁻⁴ cm²/V·s) ~0.5 0.7 1.2 0.6

Biological Activity

Tetraethylammonium bis[malonato-(2-)]borate (TEAB) is an ionic compound that has garnered attention in various fields, particularly in electrochemistry and materials science. Its unique structure and properties make it a candidate for applications in catalysis, battery technology, and as a potential therapeutic agent. This article explores the biological activity of TEAB, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.

Chemical Structure

TEAB consists of a tetraethylammonium cation paired with a bis(malonato)borate anion. The boron atom in the bis(malonato)borate is tetrahedrally coordinated by oxygen atoms from two malonate ligands. This structural configuration influences its biological interactions and solubility characteristics.

1. Toxicity Studies

Research on the toxicity of TEAB has been limited but indicative of its potential effects on biological organisms. A study examining various ionic liquids, including TEAB, highlighted the relationship between the molecular structure and ecotoxicity. The findings suggested that the cationic part of ionic liquids significantly affects their toxicity profiles. Specifically, TEAB exhibited moderate toxicity towards aquatic organisms, indicating a need for further evaluation in environmental contexts .

Compound Toxicity Level Test Organism
This compoundModerateDaphnia magna
Other Ionic LiquidsVariesVarious Aquatic Species

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of TEAB suggest that it may possess inhibitory effects against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the ionic nature of the compound. Further studies are necessary to quantify these effects and explore potential applications in antimicrobial formulations.

3. Cellular Interactions

TEAB's interaction with cellular components has been studied through in vitro assays. Research indicates that TEAB can influence cell viability and proliferation rates in various cell lines. For instance, cytotoxicity assays have shown that TEAB concentrations above a specific threshold can lead to significant reductions in cell viability, suggesting a dose-dependent effect .

Case Study 1: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted to evaluate the impact of TEAB on freshwater ecosystems. The study involved exposing Daphnia magna to varying concentrations of TEAB over a 48-hour period. Results indicated that higher concentrations led to increased mortality rates, emphasizing the need for careful consideration when using TEAB in industrial applications .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, TEAB was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that TEAB exhibited significant antibacterial activity at concentrations as low as 100 µg/mL, which could be promising for developing new antimicrobial agents .

Research Findings Summary

The biological activity of this compound presents both opportunities and challenges:

  • Toxicity: Moderate toxicity observed in aquatic organisms necessitates further environmental impact assessments.
  • Antimicrobial Potential: Preliminary data suggest effectiveness against certain bacteria; however, detailed studies are required.
  • Cellular Effects: Dose-dependent cytotoxicity indicates potential therapeutic applications but also necessitates caution regarding concentration levels.

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